molecular formula C10H22O B12282649 3-Ethyloctan-1-ol CAS No. 66719-36-6

3-Ethyloctan-1-ol

Cat. No.: B12282649
CAS No.: 66719-36-6
M. Wt: 158.28 g/mol
InChI Key: VXOCEIUJVCHLRR-UHFFFAOYSA-N
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Description

A proper introduction would require:

  • Molecular formula: Likely C₁₀H₂₂O (assuming an 8-carbon chain with an ethyl branch at position 3).
  • Classification: A secondary alcohol due to the hydroxyl (-OH) group on a carbon connected to two other carbons.

However, none of these details are supported by the evidence, which lacks even basic identifiers like CAS number or spectral data for this compound.

Properties

CAS No.

66719-36-6

Molecular Formula

C10H22O

Molecular Weight

158.28 g/mol

IUPAC Name

3-ethyloctan-1-ol

InChI

InChI=1S/C10H22O/c1-3-5-6-7-10(4-2)8-9-11/h10-11H,3-9H2,1-2H3

InChI Key

VXOCEIUJVCHLRR-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(CC)CCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Ethyloctan-1-ol can be synthesized through several methods. One common method involves the reduction of 3-ethyloctanal using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions.

Industrial Production Methods: In an industrial setting, 3-Ethyloctan-1-ol can be produced via the hydroformylation of 1-octene followed by hydrogenation. The hydroformylation process involves the addition of a formyl group to the double bond of 1-octene in the presence of a rhodium or cobalt catalyst, producing 3-ethyloctanal. This intermediate is then hydrogenated to yield 3-Ethyloctan-1-ol.

Chemical Reactions Analysis

Types of Reactions: 3-Ethyloctan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution.

    Oxidation: When oxidized, 3-Ethyloctan-1-ol can form 3-ethyloctanoic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to 3-ethyloctane using strong reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: 3-Ethyloctan-1-ol can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups. For example, reacting with thionyl chloride (SOCl2) can produce 3-ethyloctyl chloride.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acidic medium.

    Reduction: H2 with Pd/C catalyst.

    Substitution: SOCl2 in the presence of pyridine.

Major Products:

    Oxidation: 3-ethyloctanoic acid.

    Reduction: 3-ethyloctane.

    Substitution: 3-ethyloctyl chloride.

Scientific Research Applications

Chemical Properties and Structure

3-Ethyloctan-1-ol is classified as a secondary alcohol due to the presence of the hydroxyl group (-OH) attached to a carbon atom that is also bonded to two other carbon atoms. Its branched structure contributes to its unique properties, making it valuable in multiple applications.

Chemistry

3-Ethyloctan-1-ol serves as a solvent and intermediate in organic synthesis. Its structure allows for the study of reaction mechanisms and the development of new synthetic pathways. The compound can be synthesized through various methods, including the reduction of 3-ethyl-4-octanone using reducing agents like sodium borohydride or lithium aluminum hydride.

Biology

In biological research, 3-ethyloctan-1-ol acts as a model compound for studying the behavior of alcohols in biological systems. It is particularly useful in examining interactions with biological membranes due to its amphiphilic nature, which affects membrane fluidity and permeability.

Medicine

The compound has been explored for its potential use in drug delivery systems. Its ability to enhance the absorption of therapeutic agents makes it a candidate for developing innovative drug formulations. Additionally, its antimicrobial properties suggest potential applications in medical preservatives.

Industry

In industrial applications, 3-ethyloctan-1-ol is utilized in the production of fragrances and flavors due to its pleasant odor. It also serves as an additive in lubricants and surfactants, enhancing their performance characteristics.

3-Ethyloctan-1-ol exhibits several biological activities that are significant for research and practical applications:

Antimicrobial Activity

Mechanism of Action

The mechanism of action of 3-Ethyloctan-1-ol involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a signaling molecule, binding to receptors and triggering various cellular responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence references other alcohols, but none are structurally analogous to 3-Ethyloctan-1-ol. For example:

3,7-Dimethyloctan-1-ol ():

  • Used in cosmetic formulations for its antimicrobial properties.
  • Differs from 3-Ethyloctan-1-ol in branching (dimethyl vs. ethyl) and functional group placement .

3-Ethylheptan-1-ol (): Shorter carbon chain (heptane vs. octane) but similar ethyl branching. No comparative data on boiling points, solubility, or reactivity is provided .

1-Ethynylcyclopentan-1-ol ():

  • A cyclic alcohol with an ethynyl group, unrelated to linear or branched aliphatic alcohols like 3-Ethyloctan-1-ol .

A meaningful comparison would require data on properties such as:

  • Boiling point/melting point (affected by branching and chain length).
  • Hydrophobicity (logP values).
  • Reactivity (e.g., oxidation rates, esterification behavior). None of these parameters are available in the provided sources for 3-Ethyloctan-1-ol or its analogs.

Critical Limitations in the Evidence

  • Misaligned compounds: The evidence focuses on unrelated alcohols (e.g., adamantane derivatives, cyclopentanol analogs).
  • Missing data: No tables, spectral references (NMR/IR), or safety data for 3-Ethyloctan-1-ol.

Recommendations for Further Research

To address the query adequately, consult:

Specialized databases : SciFinder, Reaxys, or PubChem for physicochemical data.

Synthetic studies : Journals like Journal of Organic Chemistry for synthesis routes and comparative analyses.

Patents : USPTO or Espacenet for industrial applications of branched alcohols.

Biological Activity

3-Ethyloctan-1-ol, a branched-chain fatty alcohol with the molecular formula C10H22OC_{10}H_{22}O, has garnered attention in various fields due to its biological activity and potential applications in research and industry. This article explores the compound's biological properties, mechanisms of action, and relevant studies that highlight its significance.

  • Molecular Weight : 158.281 g/mol
  • CAS Registry Number : 2051-32-3
  • IUPAC Name : 3-Ethyloctan-1-ol

3-Ethyloctan-1-ol interacts with biological membranes, influencing their fluidity and permeability. As an alcohol, it can form hydrogen bonds with lipid molecules, which may enhance the solubility and absorption of therapeutic agents. This property is particularly useful in drug delivery systems where altering membrane characteristics can facilitate better uptake of drugs .

1. Antimicrobial Properties

Research indicates that fatty alcohols like 3-ethyloctan-1-ol exhibit antimicrobial activity. A study demonstrated that various alcohols could inhibit the growth of specific bacteria and fungi, suggesting potential applications in pharmaceuticals and food preservation .

2. Model Compound for Biological Membranes

This compound serves as a model for studying the behavior of alcohols in biological systems. Its unique structure allows researchers to explore interactions within lipid bilayers, contributing to a better understanding of membrane dynamics and function .

3. Potential in Drug Delivery Systems

The ability of 3-ethyloctan-1-ol to modify membrane properties makes it a candidate for enhancing drug delivery efficacy. By altering the permeability of cell membranes, it may facilitate the transport of larger or less soluble therapeutic compounds across biological barriers .

Case Studies and Research Findings

StudyFindings
Antimicrobial Activity Demonstrated effectiveness against various microbial strains, indicating potential use as a preservative or therapeutic agent .
Membrane Interaction Studies Revealed insights into how branched-chain fatty alcohols affect lipid bilayer properties, aiding in drug formulation research.
Drug Delivery Applications Highlighted the compound's role in enhancing the absorption rates of poorly soluble drugs through membrane modification techniques .

Comparative Analysis with Similar Compounds

To understand the unique properties of 3-ethyloctan-1-ol, it is beneficial to compare it with similar compounds:

CompoundStructureKey Activity
3-Ethyl-4-pentanol C₈H₁₈OModerate membrane interaction; less effective than 3-ethyloctan-1-ol in drug delivery applications.
3-Ethyl-4-octanol C₉H₂₀OSimilar structural properties but lower solubility; used primarily in industrial applications.
2-Ethylhexanol C₈H₁₈OKnown for its use as a solvent; exhibits different membrane interaction characteristics compared to 3-ethyloctan-1-ol .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-Ethyloctan-1-ol with high yield and purity?

  • Methodological Answer: Synthesis typically involves catalytic hydrogenation of acetylenic precursors or Grignard reactions using octanal derivatives. Key variables include catalyst selection (e.g., Lindlar catalyst for selective hydrogenation), solvent polarity, and temperature control to avoid side reactions. Purification via fractional distillation or column chromatography is critical to isolate the product. For reproducibility, document catalyst activation protocols and reaction stoichiometry rigorously .

Q. What spectroscopic techniques are most effective for characterizing 3-Ethyloctan-1-ol?

  • Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the ethyl branching at the third carbon. Infrared (IR) spectroscopy identifies hydroxyl and alkyl group vibrations (e.g., O-H stretch at ~3300 cm⁻¹). Mass spectrometry (MS) provides molecular weight validation and fragmentation patterns. Cross-reference spectral data with NIST Chemistry WebBook entries to resolve ambiguities .

Q. What safety protocols should be followed when handling 3-Ethyloctan-1-ol in laboratory settings?

  • Methodological Answer: Use fume hoods to prevent inhalation exposure, and store in sealed, non-reactive containers away from oxidizers. Wear nitrile gloves and safety goggles to avoid skin/eye contact. In case of spills, absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste. Safety protocols align with GB/T 16483-2008 and GB/T 17519-2013 standards for alcohol handling .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize by-product formation during 3-Ethyloctan-1-ol synthesis?

  • Methodological Answer: Employ Design of Experiments (DoE) to test variables like catalyst loading, hydrogen pressure, and reaction time. Kinetic studies using gas chromatography (GC) can identify intermediate by-products (e.g., over-hydrogenated alkanes). Solvent screening (e.g., polar aprotic vs. ethers) may reduce undesired aldol condensation. Statistical tools like ANOVA help prioritize significant factors .

Q. How should contradictory spectral data (e.g., NMR vs. mass spectrometry) be resolved when characterizing 3-Ethyloctan-1-ol?

  • Methodological Answer: Cross-validate using complementary techniques:

  • NMR discrepancies: Confirm deuterated solvent purity and calibrate using tetramethylsilane (TMS).
  • MS anomalies: Check for isotopic patterns or matrix effects; compare with high-resolution MS (HRMS).
  • IR mismatches: Ensure sample dryness to avoid water interference. Replicate analyses and consult NIST reference spectra for alignment .

Q. What strategies are effective for determining the stereochemical outcomes of reactions involving 3-Ethyloctan-1-ol derivatives?

  • Methodological Answer: Use chiral chromatography or Mosher ester analysis to resolve enantiomers. Computational modeling (e.g., DFT calculations) predicts steric and electronic influences on reaction pathways. Isotopic labeling (e.g., deuterium at the ethyl branch) can track migratory aptitudes in allylic rearrangements, as seen in palladium-catalyzed hydrogenation studies .

Data Presentation and Analysis

Q. How should researchers structure the "Results" section when reporting 3-Ethyloctan-1-ol studies?

  • Methodological Answer: Present raw data (e.g., yields, spectral peaks) in tables, followed by processed results (e.g., kinetic plots, statistical summaries). Use figures sparingly to highlight trends (e.g., reaction progress curves). Avoid interpretive language; reserve mechanistic discussions for the "Discussion" section. Adhere to IUPAC nomenclature and SI units consistently .

Q. What statistical approaches are appropriate for analyzing reproducibility in 3-Ethyloctan-1-ol synthesis?

  • Methodological Answer: Calculate relative standard deviation (RSD) for triplicate experiments. Apply t-tests to compare yields under varying conditions. For multivariate data (e.g., catalyst combinations), use principal component analysis (PCA) to identify outlier reactions. Report confidence intervals (95%) for key parameters .

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